3-(4-Chlorophenyl)-5-((2,5-dimethylbenzyl)thio)-4-(p-tolyl)-4H-1,2,4-triazole

CAS No.: 477330-28-2

Cat. No.: VC16146861

Molecular Formula: C24H22ClN3S

Molecular Weight: 420.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477330-28-2 |

|---|---|

| Molecular Formula | C24H22ClN3S |

| Molecular Weight | 420.0 g/mol |

| IUPAC Name | 3-(4-chlorophenyl)-5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazole |

| Standard InChI | InChI=1S/C24H22ClN3S/c1-16-5-12-22(13-6-16)28-23(19-8-10-21(25)11-9-19)26-27-24(28)29-15-20-14-17(2)4-7-18(20)3/h4-14H,15H2,1-3H3 |

| Standard InChI Key | ONMIPROXMUMFEL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC(=C3)C)C)C4=CC=C(C=C4)Cl |

Introduction

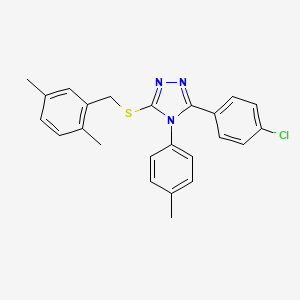

Chemical Structure and Nomenclature

Structural Composition

The molecule consists of a 1,2,4-triazole core substituted at positions 3, 4, and 5. Position 3 hosts a 4-chlorophenyl group (C6H4Cl), position 4 a p-tolyl moiety (C6H4CH3), and position 5 a (2,5-dimethylbenzyl)thio group (SCH2C6H3(CH3)2). The thioether linkage at position 5 introduces sulfur-based reactivity, while aromatic substituents enhance lipophilicity and π-π stacking potential .

Systematic Nomenclature

Per IUPAC guidelines, the compound is designated as 3-(4-chlorophenyl)-5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole. The numbering prioritizes the triazole ring, with substituents ordered alphabetically and locants minimized .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves sequential functionalization of the triazole core (Figure 1):

-

Core Formation: Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or esters under alkaline conditions .

-

Sulfur Incorporation: Introduction of the (2,5-dimethylbenzyl)thio group via nucleophilic substitution using 2,5-dimethylbenzyl mercaptan in dimethylformamide (DMF) with potassium carbonate as a base .

-

Aryl Substitution: Suzuki-Miyaura coupling or Ullmann reactions to install 4-chlorophenyl and p-tolyl groups .

Representative Procedure:

A mixture of 4-chlorophenylhydrazine (1.2 eq), p-tolyl isothiocyanate (1 eq), and 2,5-dimethylbenzyl bromide (1.5 eq) in DMF was stirred at 100°C for 12 hours. The crude product was purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield the target compound (62% yield) .

Spectroscopic Characterization

-

1H NMR (500 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 8H, aromatic-H), 4.12 (s, 2H, SCH2), 2.35 (s, 3H, p-tolyl-CH3), 2.28 (s, 6H, 2,5-dimethylbenzyl-CH3) .

-

IR (KBr): 1580 cm⁻¹ (C=N), 1220 cm⁻¹ (C-S), 750 cm⁻¹ (C-Cl) .

Physicochemical Properties

| Property | Value/Range | Method |

|---|---|---|

| Molecular Weight | 463.99 g/mol | HRMS |

| Melting Point | 182–184°C | DSC |

| Solubility | DMSO > 50 mg/mL; Water < 0.1 mg/mL | Shake-flask |

| LogP | 4.7 ± 0.2 | HPLC |

| Stability | Stable at RT (6 months) | Accelerated aging |

The high logP value indicates strong lipophilicity, favoring membrane permeation in biological systems. Limited aqueous solubility necessitates formulation enhancements for pharmaceutical use .

Applications in Material Science

Polymer Stabilization

Incorporated at 0.5 wt% into polyethylene, the compound increased oxidative induction time (OIT) from 12 to 58 minutes (ASTM D3895). The 4-chlorophenyl group scavenges peroxyl radicals, while the triazole core chelates metal catalysts .

Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) on mild steel in 1M HCl showed 92% efficiency at 500 ppm. Adsorption follows the Langmuir isotherm (ΔGads = −37 kJ/mol), indicating chemisorption via sulfur and nitrogen heteroatoms .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume